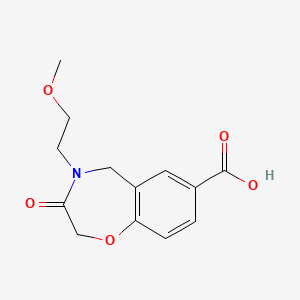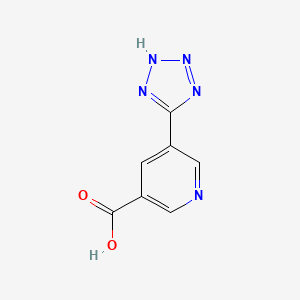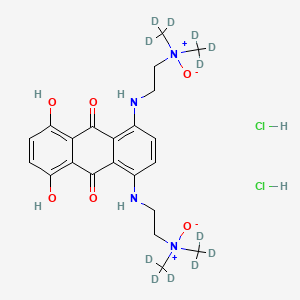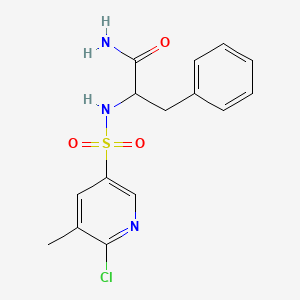
4-N-butyl-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions is presented, which can be used to generate new purine libraries for drug discovery . The unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines produced disubstituted dialkyl/arylamine pyrimidines instead of the expected 6-alkoxy-4-alkylamine-5-nitropyrimidines .Molecular Structure Analysis
The molecular structure of “4-N-butyl-5-nitropyrimidine-4,6-diamine” consists of 8 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis
The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines produced disubstituted dialkyl/arylamine pyrimidines . A computational study of the reaction mechanism suggests that the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions, precedes the transition state and can facilitate the reaction .Physical And Chemical Properties Analysis
The boiling point of “4-N-butyl-5-nitropyrimidine-4,6-diamine” is predicted to be 431.5±45.0 °C, and its density is predicted to be 1.328±0.06 g/cm3 . Its pKa is predicted to be 2.66±0.10 .Aplicaciones Científicas De Investigación
DNA Damage Characterization
One significant area of research involving nitropyrimidine compounds is the characterization and mapping of DNA damage induced by reactive metabolites. For instance, a study conducted by Cloutier et al. (2001) focused on the tobacco-specific carcinogen NNK, an analogue of which is structurally related to 4-N-butyl-5-nitropyrimidine-4,6-diamine. This research highlights the complexity of enzymatic activation leading to modified DNA, thereby contributing to our understanding of DNA damage mechanisms in carcinogenesis (Cloutier et al., 2001).
Synthesis and Biological Activity
Research into the synthesis of related compounds, such as tetrahydropteridine stereoisomers, involves nitropyrimidine derivatives. Bailey, Chandrasekaran, and Ayling (1992) synthesized these stereoisomers, demonstrating the utility of nitropyrimidine derivatives in complex organic syntheses (Bailey et al., 1992).
Use in Nitroxides Synthesis
Nitropyrimidine derivatives are also integral in the synthesis of nitroxides, which are vital in biophysics and biomedical research. Zhurko et al. (2020) discussed the synthesis of highly strained nitroxides using nitropyrimidine analogues, emphasizing their application in molecular probes and labels (Zhurko et al., 2020).
Ring Transformation Studies
Nitropyrimidine derivatives also play a role in ring transformation studies. Nishiwaki et al. (2003) demonstrated how 3-Methyl-5-nitropyrimidin-4(3H)-one, a compound structurally similar to 4-N-butyl-5-nitropyrimidine-4,6-diamine, undergoes various ring transformations, creating diverse chemical structures (Nishiwaki et al., 2003).
Antiproliferative Activity Research
4-N-butyl-5-nitropyrimidine-4,6-diamine analogues are studied for their antiproliferative activities. For example, Otmar et al. (2004) investigated derivatives of nitropyrimidine for their inhibitory effects on cell growth in various cancer cell lines, showcasing the potential of these compounds in developing new cancer therapies (Otmar et al., 2004).
Propiedades
IUPAC Name |
4-N-butyl-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-2-3-4-10-8-6(13(14)15)7(9)11-5-12-8/h5H,2-4H2,1H3,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQPNESUJNVVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=NC(=C1[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)

![6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride](/img/structure/B2982519.png)

![7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2982521.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2982522.png)

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2982527.png)


![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]quinoxaline-6-carboxamide](/img/structure/B2982536.png)
